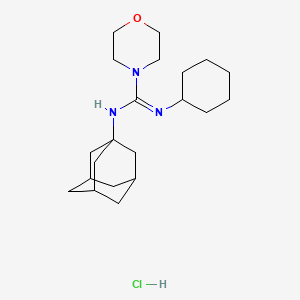

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride

Descripción general

Descripción

El clorhidrato de PNU 37883 es un antagonista selectivo de la forma vascular de los canales de potasio sensibles al ATP (Kir6, KATP). Este compuesto es conocido por su capacidad de inhibir las corrientes de potasio en células musculares lisas de la arteria mesentérica aislada, pero no en miocitos cardíacos o esqueléticos . Tiene efectos diuréticos y se utiliza principalmente en investigación científica.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para el clorhidrato de PNU 37883 no se detallan ampliamente en la literatura disponible. se sabe que el compuesto se sintetiza y se formula como la sal de clorhidrato para uso experimental . La preparación implica la formación de la sal de clorhidrato a partir del compuesto base, asegurando su estabilidad y solubilidad para aplicaciones de investigación.

Análisis De Reacciones Químicas

El clorhidrato de PNU 37883 principalmente se somete a reacciones de inhibición donde bloquea la actividad de los canales de potasio sensibles al ATP. El compuesto no modifica significativamente el tono vascular cuando se usa solo, pero puede atenuar los efectos de relajación de otros agentes como la agmatina en anillos aórticos precontraídos . Los principales productos formados a partir de estas reacciones son los canales de potasio inhibidos, lo que da como resultado actividades celulares alteradas.

Aplicaciones Científicas De Investigación

Potassium Channel Inhibition

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride has been identified as a potassium channel blocker . It acts as a non-sulfonylurea inhibitor of K-ATP channels, which are crucial in regulating cellular excitability and insulin secretion. This inhibition can have implications in treating conditions like diabetes and other metabolic disorders .

Anticancer Potential

Research indicates that compounds with adamantane structures, including N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride, exhibit anticancer properties. Studies suggest that derivatives of this compound could be explored for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial and Anti-inflammatory Effects

The compound has been studied for its antimicrobial and anti-inflammatory activities. Similar adamantane derivatives have shown efficacy against various bacterial strains and fungi, indicating that N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride might possess similar properties .

Case Studies

Mecanismo De Acción

El mecanismo de acción del clorhidrato de PNU 37883 implica su inhibición selectiva de los canales de potasio sensibles al ATP vascular. Al unirse a estos canales, el compuesto evita la salida de iones potasio, lo que lleva a la despolarización de la membrana de la célula muscular lisa. Esta inhibición reduce la relajación de los vasos sanguíneos y puede influir en la regulación de la presión arterial . Los objetivos moleculares del clorhidrato de PNU 37883 son las subunidades Kir6 de los canales de potasio, específicamente Kir6.1 y Kir6.2 .

Comparación Con Compuestos Similares

El clorhidrato de PNU 37883 es único en su selectividad para los canales de potasio sensibles al ATP vascular. Compuestos similares incluyen PNU-99963, que también inhibe los canales KATP pero actúa en diferentes sitios moleculares . Otros compuestos relacionados son aquellos que se dirigen a los canales de potasio en diferentes tejidos, como las células cardíacas o pancreáticas, pero el clorhidrato de PNU 37883 es distinto en su selectividad vascular .

Actividad Biológica

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride, commonly referred to as PNU 37883 hydrochloride, is a compound with notable biological activity primarily as a selective antagonist of ATP-sensitive potassium (KATP) channels. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H36ClN3O

- Molecular Weight : 382.0 g/mol

- CAS Number : 57568-80-6

PNU 37883 functions as a selective antagonist for the vascular form of KATP channels, specifically targeting the Kir6 subtype. Its primary action involves inhibiting potassium currents in vascular smooth muscle cells, which leads to significant physiological effects:

- Inhibition of KATP Channels : The compound blocks the activity of KATP channels, resulting in decreased relaxation of blood vessels. This mechanism counteracts hypotension induced by vasodilators such as pinacidil .

- Biochemical Pathways : The inhibition of potassium ion transport pathways is crucial for its action, affecting vascular tone and smooth muscle contraction.

Pharmacokinetics

The pharmacokinetic profile of PNU 37883 suggests selective distribution within the body, particularly in kidney and vascular smooth muscle cells. This selectivity may enhance its therapeutic potential while minimizing side effects associated with broader KATP channel inhibition.

In Vitro Studies

-

Vascular Smooth Muscle Cells :

- In isolated mesenteric artery smooth muscle cells, PNU 37883 effectively inhibited KATP channel currents without affecting cardiac or skeletal myocytes.

- This selectivity indicates a potential for targeted therapeutic applications in managing vascular conditions.

- Dopamine Modulation :

In Vivo Studies

Case studies have demonstrated the efficacy of PNU 37883 in various experimental models:

- Hypertension Models :

- In animal models of hypertension, administration of PNU 37883 resulted in a significant reduction in blood vessel relaxation and maintained elevated blood pressure levels when compared to control groups treated with standard vasodilators.

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALCKUJYZCDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206200 | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-80-6 | |

| Record name | 4-Morpholinecarboximidamide, N-cyclohexyl-N′-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 37883A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.